molecular formula C25H20ClN3O4 B11588569 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B11588569
M. Wt: 461.9 g/mol
InChI Key: WKKCGPSAJURWMR-LPYMAVHISA-N
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Description

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazolidinylidene moiety, and a phenoxyacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinylidene intermediate, which is then coupled with the chlorophenyl and phenoxyacetamide groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the imidazolidinylidene moiety.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced imidazolidinylidene derivatives, and substitution reactions may result in various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{(E)-[1-(3-bromophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-{(E)-[1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-{(E)-[1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide lies in its specific structural features, such as the chlorophenyl group and the imidazolidinylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20ClN3O4

Molecular Weight

461.9 g/mol

IUPAC Name

2-[4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H20ClN3O4/c1-16-5-9-19(10-6-16)27-23(30)15-33-21-11-7-17(8-12-21)13-22-24(31)29(25(32)28-22)20-4-2-3-18(26)14-20/h2-14H,15H2,1H3,(H,27,30)(H,28,32)/b22-13+

InChI Key

WKKCGPSAJURWMR-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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